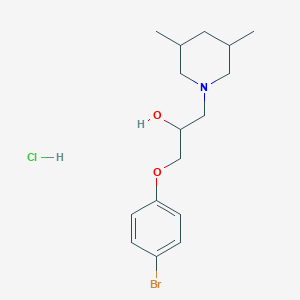

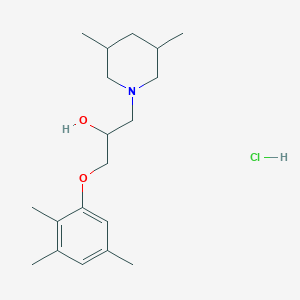

![molecular formula C16H14N6O B6486564 N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide CAS No. 1251684-58-8](/img/structure/B6486564.png)

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide: . This compound is characterized by its unique structure, which includes a pyridazinyl group, an amino group, and a pyrimidinyl group.

Mechanism of Action

Target of Action

The primary target of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, differentiation, and survival. By disrupting these pathways, the compound can inhibit the growth of cancer cells .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation. This is achieved through its inhibitory effect on tyrosine kinases and the subsequent disruption of the biochemical pathways they regulate .

Biochemical Analysis

Biochemical Properties

N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. The compound interacts with DNA, leading to DNA cleavage and inhibition of DNA replication . This interaction is facilitated by the binding of the compound to the purine and pyrimidine bases, deoxyribose sugar, and phosphodiester linkage of the DNA . Additionally, the presence of electron-donating and withdrawing groups on the phenyl ring of the compound influences its potency as an anti-cancer agent .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound affects cell signaling pathways, particularly those involved in angiogenesis and cell survival, by modulating the activity of key proteins and enzymes . Furthermore, it influences gene expression by altering the transcriptional activity of genes involved in cell growth and apoptosis . The compound also impacts cellular metabolism by disrupting the normal metabolic processes required for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to DNA, leading to the cleavage of the DNA strands and inhibition of DNA replication . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the DNA bases . Additionally, the compound inhibits the activity of certain enzymes involved in DNA repair and replication, further contributing to its cytotoxic effects . The presence of specific functional groups on the compound enhances its binding affinity and specificity for its molecular targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its anti-angiogenic and cytotoxic effects over time, with sustained inhibition of tumor growth and angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, the compound may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, and exceeding this dosage may lead to adverse effects . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound . The compound also interacts with cofactors and other metabolic enzymes, influencing metabolic flux and the levels of various metabolites . Understanding the metabolic pathways of the compound is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may accumulate in certain tissues, particularly those with high metabolic activity, such as the liver and kidneys . The localization and accumulation of the compound within cells and tissues can influence its therapeutic efficacy and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its specificity and efficacy . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinyl and pyrimidinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods: : On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and minimize by-products. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: : N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reaction conditions often involve controlling the temperature, pressure, and solvent choice to optimize the reaction outcome.

Major Products Formed: : The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced. These products can have varying biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: : In chemistry, N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: : In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to interact with various cellular targets, leading to potential therapeutic applications.

Medicine: : In the medical field, this compound is being investigated for its potential use as a drug candidate. Its ability to modulate biological pathways makes it a candidate for the development of new treatments for diseases such as cancer, inflammation, and oxidative stress-related disorders.

Industry: : In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Comparison with Similar Compounds: : N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is compared with other similar compounds to highlight its uniqueness. Similar compounds may include other pyridazinyl or pyrimidinyl derivatives, which share structural similarities but differ in their functional groups and biological activities.

List of Similar Compounds: : Some similar compounds include:

N-methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline

4-(6-methylpyridazin-3-yl)benzoic acid

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-11-3-8-14(22-21-11)19-12-4-6-13(7-5-12)20-16(23)15-17-9-2-10-18-15/h2-10H,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNFZFRMVSVPEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

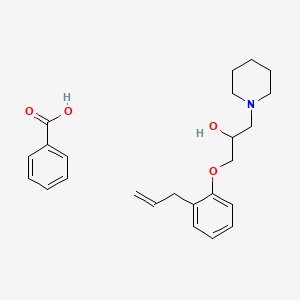

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)

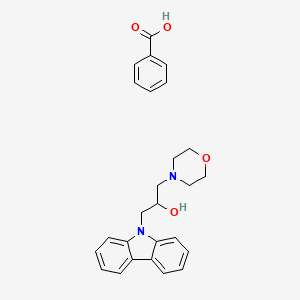

![1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid](/img/structure/B6486492.png)

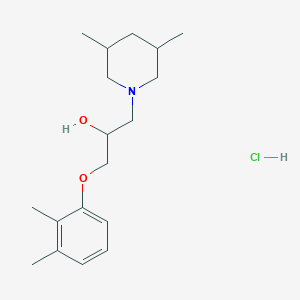

![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol hydrochloride](/img/structure/B6486514.png)

![N-(1,3-benzothiazol-2-yl)-4-[(6-methylpyridazin-3-yl)oxy]benzamide](/img/structure/B6486516.png)

![N-(4-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B6486534.png)

![ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6486554.png)

![4-methyl-N-(4-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)pyrimidine-2-carboxamide](/img/structure/B6486573.png)